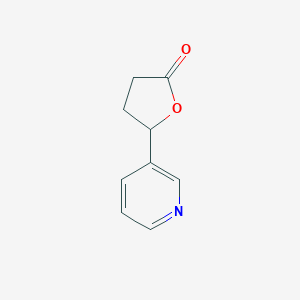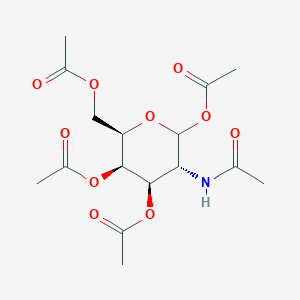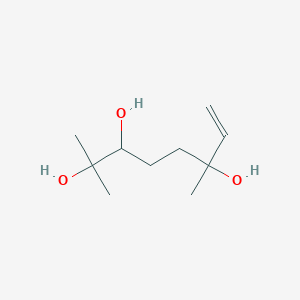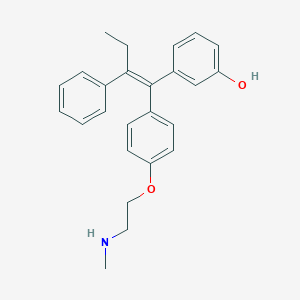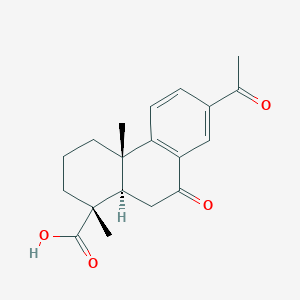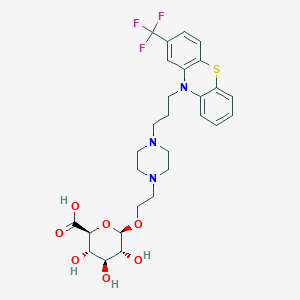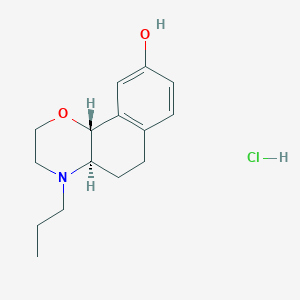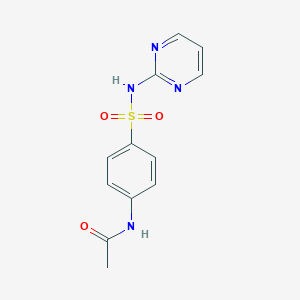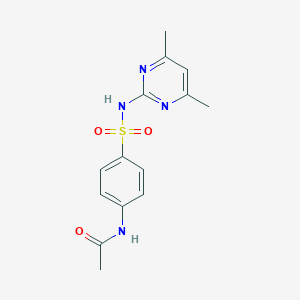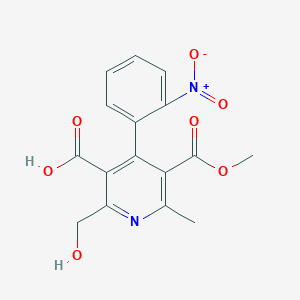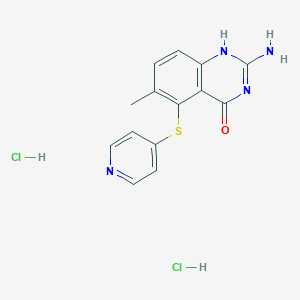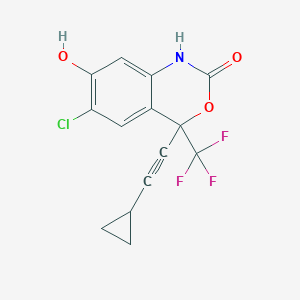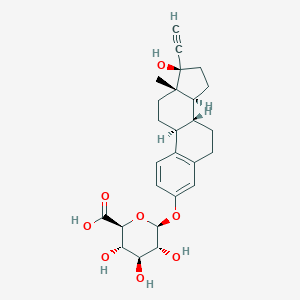
Ethynylestradiol-3-o-glucuronide
概要
説明
Ethynylestradiol-3-o-glucuronide is a synthetic derivative of ethynylestradiol, a widely used estrogen medication. This compound is formed by the glucuronidation of ethynylestradiol, which involves the addition of a glucuronic acid moiety to the parent molecule. This modification enhances the solubility and excretion of the compound, making it an important metabolite in the pharmacokinetics of ethynylestradiol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethynylestradiol-3-o-glucuronide typically involves the enzymatic or chemical glucuronidation of ethynylestradiol. Enzymatic glucuronidation is often carried out using uridine diphosphate glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to ethynylestradiol . Chemical glucuronidation can be achieved using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant UGTs expressed in microbial systems . The reaction conditions, such as pH, temperature, and substrate concentration, are carefully controlled to maximize the efficiency of the glucuronidation reaction .
化学反応の分析
Types of Reactions: Ethynylestradiol-3-o-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation reactions . Hydrolysis of the glucuronide moiety can occur under acidic or enzymatic conditions, leading to the release of the parent ethynylestradiol . Oxidation reactions can modify the ethynyl or hydroxyl groups, while conjugation reactions can further modify the glucuronide moiety .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and enzymes . For example, hydrolysis can be carried out using hydrochloric acid or β-glucuronidase enzyme . Oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide .
Major Products Formed: The major products formed from the reactions of this compound include ethynylestradiol, oxidized derivatives, and various conjugates . These products can have different pharmacological and toxicological properties compared to the parent compound .
科学的研究の応用
Ethynylestradiol-3-o-glucuronide has several scientific research applications, particularly in the fields of pharmacology, toxicology, and endocrinology . It is used as a reference standard in studies investigating the metabolism and excretion of ethynylestradiol . Additionally, it serves as a model compound for studying the glucuronidation process and the role of UGTs in drug metabolism . In toxicology, this compound is used to assess the impact of glucuronidation on the toxicity and bioavailability of estrogenic compounds .
作用機序
Ethynylestradiol-3-o-glucuronide exerts its effects primarily through its parent compound, ethynylestradiol . Ethynylestradiol is an agonist of estrogen receptors, which are nuclear receptors that regulate the expression of genes involved in reproductive and metabolic processes . Upon binding to estrogen receptors, this compound can modulate the transcription of target genes, leading to various physiological effects . The glucuronidation of ethynylestradiol enhances its solubility and excretion, thereby influencing its pharmacokinetics and overall biological activity .
類似化合物との比較
Ethynylestradiol-3-o-glucuronide can be compared with other glucuronidated estrogens, such as estradiol-3-o-glucuronide and estrone-3-o-glucuronide . These compounds share similar structural features and undergo similar metabolic pathways . this compound is unique in its ethynyl substitution at the C17 position, which confers distinct pharmacokinetic and pharmacodynamic properties . This modification enhances the oral bioavailability and metabolic stability of this compound compared to other glucuronidated estrogens .
List of Similar Compounds:- Estradiol-3-o-glucuronide
- Estrone-3-o-glucuronide
- Ethynylestradiol sulfate
- Ethynylestradiol-17-o-glucuronide
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31)/t16-,17-,18+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBBEZHAELJFKW-IWTIIAAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60134-76-1 | |
| Record name | Ethynylestradiol-3-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYNYLESTRADIOL-3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9MHL6CNMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


